molecular formula C13H19NO B15337265 (1R,2R)-2-(((R)-1-Phenylethyl)amino)cyclopentan-1-ol

(1R,2R)-2-(((R)-1-Phenylethyl)amino)cyclopentan-1-ol

Cat. No.: B15337265
M. Wt: 205.30 g/mol
InChI Key: XRTOQDRFDAUSLY-UHFFFAOYSA-N
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Description

(1R,2R)-2-((®-1-Phenylethyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentane ring substituted with an amino group and a phenylethyl group, making it an interesting subject for research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-((®-1-Phenylethyl)amino)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and ®-1-phenylethylamine.

    Formation of Intermediate: The cyclopentanone undergoes a reductive amination reaction with ®-1-phenylethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Cyclization: The intermediate formed is then subjected to cyclization under acidic or basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of (1R,2R)-2-((®-1-Phenylethyl)amino)cyclopentan-1-ol may involve:

    Large-Scale Reductive Amination: Utilizing large reactors and continuous flow systems to ensure efficient mixing and reaction completion.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-((®-1-Phenylethyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Chiral Synthesis: Used as a chiral building block in the synthesis of complex molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique structure.

    Receptor Binding: Studied for its ability to bind to certain biological receptors.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (1R,2R)-2-((®-1-Phenylethyl)amino)cyclopentan-1-ol exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways related to its target.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-((®-1-Phenylethyl)amino)cyclopentan-1-ol: Differing in stereochemistry, leading to different biological activities.

    (1S,2R)-2-((®-1-Phenylethyl)amino)cyclopentan-1-ol: Another stereoisomer with unique properties.

Uniqueness

    Chirality: The specific stereochemistry of (1R,2R)-2-((®-1-Phenylethyl)amino)cyclopentan-1-ol imparts unique biological and chemical properties.

    Structural Features: The combination of a cyclopentane ring with an amino and phenylethyl group makes it distinct from other compounds.

Properties

IUPAC Name

2-(1-phenylethylamino)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10(11-6-3-2-4-7-11)14-12-8-5-9-13(12)15/h2-4,6-7,10,12-15H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTOQDRFDAUSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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